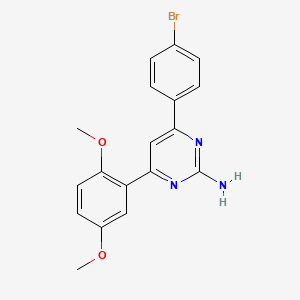
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine (4-BP-DMP) is a synthetic compound with a range of potential applications in scientific research. It is a derivative of pyrimidin-2-amine and is composed of a bromophenyl group and a dimethoxyphenyl group. 4-BP-DMP has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry.
Wissenschaftliche Forschungsanwendungen
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential applications in organic synthesis, medicinal chemistry, and biochemistry. In organic synthesis, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been used as a starting material for the synthesis of various derivatives of pyrimidin-2-amine. In medicinal chemistry, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential as an anti-inflammatory and anticancer agent. In biochemistry, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its potential to inhibit the enzyme aldehyde dehydrogenase.
Wirkmechanismus
The mechanism of action of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is not fully understood. However, it is thought to act as an inhibitor of the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes. 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine is thought to bind to the active site of the enzyme, preventing it from catalyzing the oxidation of aldehydes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine have not been extensively studied. However, it is thought to have potential anti-inflammatory and anticancer effects. In addition, 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine has been studied for its ability to inhibit the enzyme aldehyde dehydrogenase, which is involved in the metabolism of aldehydes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments include its easy synthesis, low cost, and potential applications in medicinal chemistry and biochemistry. The main limitation of using 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine in lab experiments is the lack of information about its mechanism of action and biochemical and physiological effects.
Zukünftige Richtungen
Future research on 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted to explore its potential applications in medicinal chemistry and biochemistry. Other potential future directions for research include the synthesis of derivatives of 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine, the development of new synthesis methods, and the study of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine can be synthesized through a variety of methods. One common synthesis method is the reaction of 4-bromophenylacetic acid with 2,5-dimethoxyphenylacetic acid. This reaction is catalyzed by a base such as sodium carbonate or potassium carbonate and is carried out at temperatures of 80-100°C. The reaction yields 4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine as the major product, along with other minor byproducts.
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O2/c1-23-13-7-8-17(24-2)14(9-13)16-10-15(21-18(20)22-16)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFAPLZSWHKXQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2=NC(=NC(=C2)C3=CC=C(C=C3)Br)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Bromophenyl)-6-(2,5-dimethoxyphenyl)pyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














